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Compound of Interest

Compound Name: (S)-(-)-Ethyl Leucate
CAS No.: 60856-85-1
Cat. No.: B138012
Get Quote
. J

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of
the Senior Application Scientist

Foreword: Navigating the Nomenclature of a
Versatile Chiral Building Block

In the landscape of synthetic chemistry, precision in nomenclature is paramount. The
compound of interest, commonly referred to as (S)-(-)-Ethyl Leucate, is more precisely
identified under the IUPAC nomenclature as ethyl (2S)-2-hydroxy-4-methylpentanoate. It is
crucial to distinguish this molecule from its amino acid counterpart, ethyl (S)-2-amino-4-
methylpentanoate, which is correctly named ethyl L-leucinate. This guide is dedicated to the a-
hydroxy ester, a valuable chiral synthon whose utility spans from natural product synthesis to
the development of novel therapeutics. Our objective is to provide a comprehensive technical
resource, grounded in established scientific principles and practical, field-proven insights, to
empower researchers in leveraging the full potential of this versatile molecule.
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Core Molecular Identity and Physicochemical
Characteristics

Ethyl (2S)-2-hydroxy-4-methylpentanoate is a chiral fatty acid ester. The (S)-configuration at
the C2 position, coupled with the isobutyl side chain, provides a unique stereochemical and
structural motif for asymmetric synthesis.

Chemical Structure and Identifiers

The fundamental attributes of this molecule are summarized below, providing a clear reference

for identification and sourcing.

Identifier

Value

Source

IUPAC Name

ethyl (2S)-2-hydroxy-4-

methylpentanoate

PubChem[1]

Common Names

(S)-(-)-Ethyl Leucate, Ethyl L-
Leucate, (S)-Ethyl 2-

Santa Cruz Biotechnology|[2],

Amerigo Scientific[3]

Hydroxyisocaproate
CAS Number 60856-85-1 Santa Cruz Biotechnology|[2]
Molecular Formula CsH1603 Santa Cruz Biotechnology|[2]
Molecular Weight 160.21 g/mol Santa Cruz Biotechnology[2]
Canonical SMILES CCOC(=0)C(CCc(C)C)0o PubChem[1]
InChl Key QRAOWVDPHIXNER- PubChem([1]

ZETCQYMHSA-N

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and

application. Key data for ethyl (2S)-2-hydroxy-4-methylpentanoate are presented here.
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Notes and
Property Value . Source
Conditions
Colorless to pale
o ] The Good Scents
Appearance yellow clear liquid Estimated data
Companyl[4]
(est)
Boiling Point 80-81 °C at 16 mmHg Oakwood Chemical[5]
at 760 mmHg (for The Good Scents
185-186 °C
racemate) Companyl[4]
B ) The Good Scents
Solubility Soluble in alcohol.

Company[4]

Water: 2.019e+004
mg/L

at 25 °C (for

racemate, est.)

The Good Scents
Company[4]

Odor

Fresh, blackberry,
fruity

The Good Scents
Company[4],
Leffingwell &

Associates[6]

logP (o/w)

1.333 (est.)

Estimated data for

racemate

The Good Scents
Company[4]

Optical Rotation [a]

Levorotatory (-)

The specific value is
not consistently
reported in publicly
available literature,

but the common name

indicates a negative

rotation.

Santa Cruz

Biotechnology[2]

Synthesis and Stereochemical Control

The generation of enantiomerically pure ethyl (2S)-2-hydroxy-4-methylpentanoate is critical for
its application as a chiral building block. The primary strategies involve either the
transformation of a pre-existing chiral starting material or the asymmetric synthesis from a
prochiral precursor.
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Synthetic Pathways Overview

Two principal and reliable routes to this a-hydroxy ester are:

» Fischer Esterification of (S)-Leucic Acid: This is a direct and classical approach where the
commercially available or synthetically prepared (S)-2-hydroxy-4-methylpentanoic acid is
esterified. The reaction is typically catalyzed by a strong acid in ethanol. The integrity of the

stereocenter is maintained under these conditions.

o Asymmetric Reduction of an a-Keto Ester: This method involves the stereoselective
reduction of the prochiral ketone in ethyl 2-oxo-4-methylpentanoate. This can be achieved
using chiral chemical reducing agents or, more commonly and with higher enantioselectivity,
through biocatalysis with specific ketoreductase enzymes.

Route 1: Esterification

. . Fischer Esterification
(SLetCicaed (Ethanol, H+ cat.)

ol
Route 2: Asymmetric Reduction —;kEthW (ZS)-2-hydroxy-4-methy|pentan0ate)

Asymmetric Reduction
(e.g., Ketoreductase)

(Ethyl 2-0x0-4-methylpentanoate

Click to download full resolution via product page

Figure 1. Major synthetic routes to Ethyl (2S)-2-hydroxy-4-methylpentanoate.

Field-Proven Experimental Protocol: Esterification of
(S)-Leucic Acid
This protocol represents a standard, reliable method for the preparation of the title compound,

adapted from established procedures for Fischer esterification of amino acids and other

carboxylic acids.[7]
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Objective: To synthesize ethyl (2S)-2-hydroxy-4-methylpentanoate via acid-catalyzed
esterification of (S)-Leucic acid.

Materials:

(S)-Leucic acid ((S)-2-hydroxy-4-methylpentanoic acid) (1.0 eq)

Absolute Ethanol (EtOH), anhydrous (solvent, ~5-10 mL per gram of acid)

Concentrated Sulfuric Acid (H2SOa) (catalytic, ~0.05 eq) or Thionyl Chloride (SOCI2)

Saturated Sodium Bicarbonate (NaHCOs3) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQa) or Sodium Sulfate (Na2S0a)

Ethyl Acetate (EtOAC)

Hexanes

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stir bar, dissolve (S)-Leucic acid (1.0 eq) in absolute ethanol.

Acid Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly and carefully add
concentrated sulfuric acid (catalytic amount). Causality Note: The reaction is exothermic;
slow addition of the strong acid to the alcohol prevents a dangerous temperature spike. The
acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic
attack by ethanol.

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-24
hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas
Chromatography (GC) until the starting material is consumed.

Work-up - Quenching and Extraction:
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o Cool the reaction mixture to room temperature.

o Carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred,
saturated solution of sodium bicarbonate. Self-Validation: Continue addition until
effervescence ceases, indicating complete neutralization of the acid catalyst.

o Extract the aqueous mixture three times with ethyl acetate.

o Combine the organic layers and wash sequentially with water and then brine. Causality
Note: The water wash removes residual ethanol and water-soluble salts, while the brine
wash helps to break any emulsions and begins the drying process.

e Drying and Concentration: Dry the combined organic phase over anhydrous magnesium
sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude oil can be purified by fractional distillation under reduced
pressure or by flash column chromatography on silica gel (e.g., using a hexanes/ethyl
acetate gradient) to yield the pure ethyl (2S)-2-hydroxy-4-methylpentanoate.

Validation: The purity and identity of the final product should be confirmed by *H NMR, 13C
NMR, and Mass Spectrometry, and its enantiomeric purity confirmed by chiral GC or HPLC
analysis.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized
compound. The following data are representative for the racemic ethyl 2-hydroxy-4-
methylpentanoate, with the spectra for the (S)-enantiomer being identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.[8]

e 1H NMR (Proton NMR):

o ~4.2 ppm (g, 2H): Quartet corresponding to the -O-CH2-CHs protons of the ethyl ester,
split by the adjacent methyl group.
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o ~4.1 ppm (dd, 1H): Doublet of doublets for the CH(OH) proton at the chiral center, split by
the adjacent methylene protons.

o ~2.5-2.8 ppm (br s, 1H): A broad singlet for the hydroxyl (-OH) proton. This peak’s position
can vary with concentration and solvent, and it may exchange with D20.

o ~1.8 ppm (m, 1H): Multiplet for the -CH2-CH(CHs)2 proton.
o ~1.5-1.7 ppm (m, 2H): Multiplet for the -CH(OH)-CH=- protons.
o ~1.25 ppm (t, 3H): Triplet for the -O-CH2-CHs protons of the ethyl ester.

o ~0.9 ppm (d, 6H): Doublet for the two diastereotopic methyl (-CH(CHs)z2) protons.

e 13C NMR (Carbon NMRY):
o ~175 ppm: Carbonyl carbon (C=0) of the ester.
o ~70 ppm: Carbon of the chiral center (CH-OH).
o ~61 ppm: Methylene carbon of the ethyl ester (-O-CH2-CHs3).
o ~42 ppm: Methylene carbon adjacent to the chiral center (-CH(OH)-CHz-).
o ~24 ppm: Methine carbon of the isobutyl group (-CH(CHs)z2).
o ~23 ppm & ~21 ppm: The two diastereotopic methyl carbons (-CH(CHs)2).

o ~14 ppm: Methyl carbon of the ethyl ester (-O-CH2-CHs).

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information on the molecular weight
and fragmentation pattern, which serves as a molecular fingerprint.[1]

e Molecular lon (M*): m/z = 160 (corresponding to CsH160s3). This peak may be weak or
absent.

o Key Fragments:
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o m/z = 87: A prominent peak resulting from the loss of the isobutyl group ([M - 57]*) or

McLafferty rearrangement.
o m/z = 69: Loss of the ethoxycarbonyl group.
o m/z = 43: Often corresponds to the isopropyl cation ([CsH7]*).

Reactivity and Applications in Drug Development

The synthetic utility of ethyl (2S)-2-hydroxy-4-methylpentanoate stems from the reactivity of its
two functional groups: the secondary alcohol and the ester. This dual functionality allows for a

wide range of chemical transformations.

Chemical Reactivity Profile

[Ethyl (25)-2-hydroxy-4-methylpentanoatt9

OH Rxns

Ester Hydrolysis
(e.g., LiOH, H20)

Ester Reduction
(e.g., LiAIHa)

Oxidation to Ketone
(e.g., Swern, PCC)

Hydroxyl Activation

Hydroxyl Protection
(e.g., tosylation, mesylation)

(e.g., silylation, acylation)

a-Activated Ester . . .
Protected a-Hydroxy Ester Qchiral Leaving GroupD @thyl 2-0xo-4—melhy|penlanoa19 GS)-4-methyl-l,Z-pentanedloD QS)-Leucu: ACI(D

Click to download full resolution via product page

Figure 2. Reactivity map of Ethyl (2S)-2-hydroxy-4-methylpentanoate.

» Reactions at the Hydroxyl Group: The secondary alcohol can be protected (e.g., as a silyl
ether or benzyl ether) to allow for selective reactions at the ester. Alternatively, it can be
activated by conversion to a good leaving group (e.g., tosylate, mesylate) for subsequent
nucleophilic substitution, often proceeding with inversion of configuration. Oxidation of the

alcohol regenerates the corresponding a-keto ester.
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e Reactions at the Ester Group: The ester can be hydrolyzed under basic or acidic conditions
to return to (S)-leucic acid.[9] More importantly, it can be reduced with strong reducing
agents like lithium aluminum hydride (LiAlH4) to furnish the chiral 1,2-diol, (S)-4-methyl-1,2-
pentanediol, another valuable chiral building block.

Application as a Chiral Building Block

Chiral a-hydroxy esters are foundational synthons in the pharmaceutical industry.[10] Their
stereodefined structure is incorporated into more complex molecules, transferring chirality to
the final target.

A notable application of ethyl (2S)-2-hydroxy-4-methylpentanoate is in the synthesis of natural
products. For instance, it has been utilized as a starting material for the synthesis of optically
active forms of Ipsenol, an aggregation pheromone of the Ips bark beetle.[11] This synthesis
leverages the inherent chirality of the leucate precursor to construct the final chiral alcohol
target, demonstrating its practical value in stereocontrolled synthesis.

While direct incorporation into many named drugs is not widely documented in top-tier
literature, its structural motif is highly relevant. The a-hydroxy acid substructure is present in
numerous biologically active molecules. The ability to start with a cost-effective, enantiopure C6
building block like ethyl (S)-leucate provides a significant strategic advantage in the design and
execution of synthetic routes for novel drug candidates.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and
ensuring laboratory safety.

e Hazard Identification: According to aggregated GHS data, the compound may cause serious
eye irritation (H319) and can be harmful to aquatic life with long-lasting effects (H412).[1]
However, a significant number of reports indicate it does not meet GHS hazard criteria.[1] It
is prudent to handle the chemical with appropriate personal protective equipment (PPE).

o Handling: Use in a well-ventilated fume hood. Wear protective gloves, safety glasses, and a
lab coat. Avoid contact with skin and eyes.
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o Storage: For long-term stability, the compound should be stored in a tightly sealed container
under refrigeration.[4]

Conclusion

Ethyl (2S)-2-hydroxy-4-methylpentanoate, or (S)-(-)-Ethyl Leucate, is a chiral building block of
significant value. Its well-defined stereochemistry, coupled with its versatile hydroxy and ester
functional groups, makes it an attractive starting point for the synthesis of complex chiral
molecules. From its role in the aroma of wine to its application in pheromone synthesis, its
utility is clearly established.[11][12] This guide has provided a comprehensive overview of its
identity, synthesis, characterization, reactivity, and handling, offering a solid foundation for
researchers to confidently incorporate this synthon into their drug discovery and development
programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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